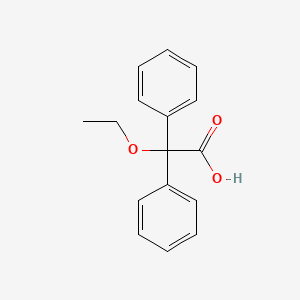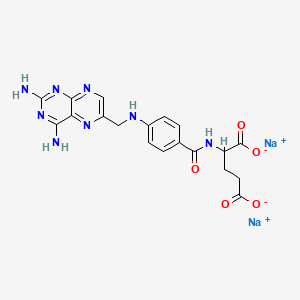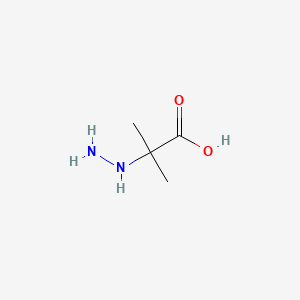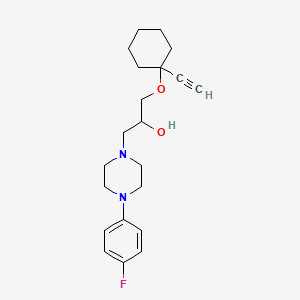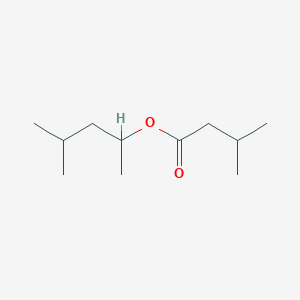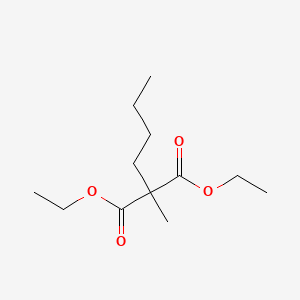
Diethyl butylmethylmalonate
Übersicht
Beschreibung
Diethyl butylmethylmalonate, also known as Diethyl isobutyl(methyl)malonate, is an organic compound with the molecular formula C12H22O4 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of Diethyl butylmethylmalonate can involve the alkylation of enolate ions . This process involves replacing an α-hydrogen with an alkyl group, forming a new carbon-carbon bond. The reaction prefers a good primary or secondary leaving group .
Molecular Structure Analysis
The molecular structure of Diethyl butylmethylmalonate consists of a malonate core with butyl and methyl groups attached . The molecular weight is approximately 230.3 g/mol .
Chemical Reactions Analysis
Diethyl butylmethylmalonate can undergo various chemical reactions, including those involving enolate ions . These reactions can lead to the formation of new compounds, depending on the reactants and conditions used .
Physical And Chemical Properties Analysis
Diethyl butylmethylmalonate has a molecular weight of 230.3 g/mol . It has a refractive index of 1.422 and a density of 0.983 g/mL at 25 °C . It has a boiling point of 235-240 °C .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Diethyl tert-butylmalonate, a derivative of diethyl butylmethylmalonate, plays a crucial role in various chemical syntheses. It acts as an intermediate in producing diethyl tert-butylmalonate through reactions involving diethyl malonate and other compounds. This compound is significant in addition reactions to CC, ester-active methylene condensation, esterification of dicarboxylic acids, and Grignard reactions (Eliel, Hutchins, & Knoeber, 2003).
Synthesis of Arylglycines
Diethyl N-Boc-iminomalonate, which is closely related to diethyl butylmethylmalonate, serves as a reactive electrophilic glycine equivalent. It reacts with organomagnesium compounds to yield substituted aryl N-Boc-aminomalonates, leading to the synthesis of arylglycines upon hydrolysis (Calí & Begtrup, 2004).
Thermal Fragmentation Analysis
Diethyl acylmalonates, which include diethyl butylmethylmalonate, undergo decomposition during gas chromatographic analysis. The study of their volatile fragments reveals different modes of cleavage, providing insight into the thermal fragmentation process of these compounds (Binder & Groke, 1972).
Building Block for Synthesis
Diethyl 2-fluoromalonate ester, a variant of diethyl butylmethylmalonate, is utilized as a building block in synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. This involves nucleophilic aromatic substitution reactions followed by decarboxylation, esterification, and reductive cyclization processes (Harsanyi, Sandford, Yufit, & Howard, 2014).
Novel Synthesis Processes
Diethyl ethoxymethylenemalonate, another relative of diethyl butylmethylmalonate, is used in the novel synthesis of triheterocyclic compounds, demonstrating its versatility in complex organic synthesis (Dave & Shukla, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl 2-butyl-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-8-9-12(4,10(13)15-6-2)11(14)16-7-3/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSFJMZKROGYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203638 | |
| Record name | Diethyl butylmethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl butylmethylmalonate | |
CAS RN |
55114-29-9 | |
| Record name | Diethyl butylmethylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055114299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonic acid, diethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl butylmethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-butyl-2-methylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1614705.png)


